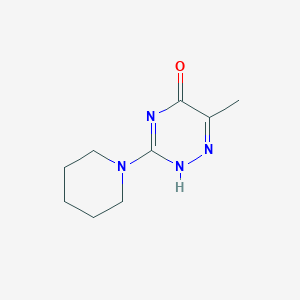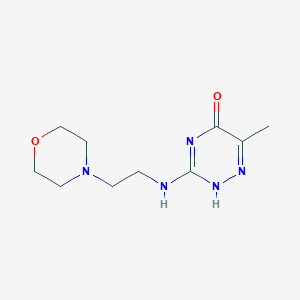
4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline, also known as FC-5, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline is not fully understood. However, studies have shown that it interacts with various cellular targets, including the sigma-1 receptor, voltage-gated sodium channels, and the N-methyl-D-aspartate (NMDA) receptor. 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has been found to modulate the activity of these targets, leading to its observed effects.
Biochemical and Physiological Effects:
Studies have shown that 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, reduce tumor growth, and inhibit viral replication. 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has also been found to improve cognitive function and reduce oxidative stress in the brain.
実験室実験の利点と制限
One advantage of 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline is its synthetic nature, which allows for consistent production and purity. 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline also has a relatively low toxicity profile, making it suitable for use in various lab experiments. However, one limitation is the limited availability of 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline, which can make it difficult to conduct large-scale studies.
将来の方向性
There are several future directions for 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline research. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has also shown potential in treating viral infections, and further research in this area could lead to the development of new antiviral drugs. Additionally, 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline could be studied for its potential use in treating inflammatory conditions, such as arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline is a synthetic compound that has shown potential in various scientific research applications. Its mechanism of action is not fully understood, but it has been found to interact with various cellular targets, leading to its observed effects. 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has several advantages and limitations for use in lab experiments, and there are several future directions for research in this area.
合成法
4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of reagents such as lithium aluminum hydride, sodium borohydride, and chloroacetyl chloride. The final step involves the reaction of the intermediate product with furfural to yield 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline.
科学的研究の応用
4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has also been found to have neuroprotective effects and has been studied for its potential use in treating Alzheimer's disease.
特性
製品名 |
4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline |
|---|---|
分子式 |
C20H22ClNO2 |
分子量 |
343.8 g/mol |
IUPAC名 |
(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C20H22ClNO2/c21-20-11-5-4-9-16(20)18(15-7-2-1-3-8-15)22(13-12-20)19(23)17-10-6-14-24-17/h1-3,6-8,10,14,16,18H,4-5,9,11-13H2 |
InChIキー |
ZELKVBCDHILATF-UHFFFAOYSA-N |
SMILES |
C1CCC2(CCN(C(C2C1)C3=CC=CC=C3)C(=O)C4=CC=CO4)Cl |
正規SMILES |
C1CCC2(CCN(C(C2C1)C3=CC=CC=C3)C(=O)C4=CC=CO4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B254595.png)
![3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B254597.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B254598.png)
![3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B254599.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254603.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B254604.png)
![ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254605.png)
![N-cyclohexyl-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254607.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid](/img/structure/B254608.png)
![N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)

